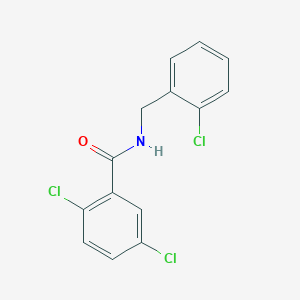

2,5-dichloro-N-(2-chlorobenzyl)benzamide

Description

2,5-Dichloro-N-(2-chlorobenzyl)benzamide is a halogenated aromatic amide characterized by a benzamide core substituted with chlorine atoms at the 2- and 5-positions of the benzene ring. The amide nitrogen is further substituted with a 2-chlorobenzyl group.

Properties

IUPAC Name |

2,5-dichloro-N-[(2-chlorophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl3NO/c15-10-5-6-13(17)11(7-10)14(19)18-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYQMMGNBYBGCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-chlorobenzyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-chlorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, may be optimized to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-chlorobenzyl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The amide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the amide group.

Oxidation: Potassium permanganate in an aqueous medium is used for the oxidation of the benzyl group.

Major Products Formed

Substitution: Products with various functional groups replacing the chlorine atoms on the benzene ring.

Reduction: The corresponding amine derivative.

Oxidation: The corresponding carboxylic acid derivative.

Scientific Research Applications

2,5-dichloro-N-(2-chlorobenzyl)benzamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those with potential pharmaceutical applications.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-chlorobenzyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

- 2,5-Dichloro-N-(2-chlorobenzyl)benzamide vs. Pronamide (3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide) :

- Substituents : The target compound features 2,5-dichloro substitution on the benzamide ring and a 2-chlorobenzyl group, whereas pronamide (CAS 23950-58-5) has 3,5-dichloro substitution and a propynyl group.

- Impact : The 3,5-dichloro configuration in pronamide enhances its herbicidal activity by optimizing steric and electronic interactions with target enzymes . In contrast, the 2,5-substitution in the target compound may alter binding affinity due to differing dipole moments and steric hindrance.

- Applications : Pronamide is a commercial herbicide (e.g., Kerb®), while the target compound’s applications remain unexplored but could involve similar agrochemical or medicinal uses .

N-Substituent Variations

- 2,5-Dichloro-N-[1-(pyridin-4-yl)ethyl]benzamide (): Structure: Features a pyridinyl-ethyl group instead of a chlorobenzyl substituent. Properties: Higher molecular weight (295.17 vs. Applications: Pyridine-containing analogs are often explored in medicinal chemistry for CNS-targeting drugs.

- 2,5-Dichloro-N-(4-{4-nitrophenyl}-1,3-thiazol-2-yl)benzamide (): Structure: Incorporates a thiazole ring with a nitroaryl group.

Crystallographic and Conformational Comparisons

- 2-Chloro-N-(2,6-dichlorophenyl)benzamide (): Crystal Structure: The amide group adopts a trans conformation, with the N–H and C=O groups opposing each other. This conformation is conserved across multiple chlorinated benzamides, suggesting stability in solid-state interactions .

- 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide (): Crystal Data: Monoclinic (P21/c) with a β angle of 111.08°, indicating a compact packing structure. The alkyne substituent may contribute to rigidity and intermolecular van der Waals interactions .

Physical-Chemical Properties and Bioactivity

Table 1: Key Properties of Selected Benzamides

*Estimated based on analog data. †Value from analogous chlorinated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.